D-Praziquanamine D-Praziquanamine
Brand Name: Vulcanchem
CAS No.: 55375-92-3
VCID: VC7892959
InChI: InChI=1S/C12H14N2O/c15-12-8-13-7-11-10-4-2-1-3-9(10)5-6-14(11)12/h1-4,11,13H,5-8H2/t11-/m0/s1
SMILES: C1CN2C(CNCC2=O)C3=CC=CC=C31
Molecular Formula: C12H14N2O
Molecular Weight: 202.25 g/mol

D-Praziquanamine

CAS No.: 55375-92-3

Cat. No.: VC7892959

Molecular Formula: C12H14N2O

Molecular Weight: 202.25 g/mol

* For research use only. Not for human or veterinary use.

D-Praziquanamine - 55375-92-3

CAS No. 55375-92-3
Molecular Formula C12H14N2O
Molecular Weight 202.25 g/mol
IUPAC Name (11bR)-1,2,3,6,7,11b-hexahydropyrazino[2,1-a]isoquinolin-4-one
Standard InChI InChI=1S/C12H14N2O/c15-12-8-13-7-11-10-4-2-1-3-9(10)5-6-14(11)12/h1-4,11,13H,5-8H2/t11-/m0/s1
Standard InChI Key GTRDOUXISKJZGL-NSHDSACASA-N
Isomeric SMILES C1CN2[C@@H](CNCC2=O)C3=CC=CC=C31
SMILES C1CN2C(CNCC2=O)C3=CC=CC=C31
Canonical SMILES C1CN2C(CNCC2=O)C3=CC=CC=C31

Chemical Identity and Structural Characteristics

Molecular Architecture

D-Praziquanamine belongs to the tetrahydroisoquinoline class, characterized by a fused pyrazino[2,1-a]isoquinolin-4-one framework. Its IUPAC name is (11bR)-1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one. X-ray crystallography reveals a bicyclic structure with a chair conformation in the piperazine ring and planarity in the isoquinoline moiety, contributing to its stereoselective interactions .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC12H14N2O\text{C}_{12}\text{H}_{14}\text{N}_{2}\text{O}
Molecular Weight202.25 g/mol
Melting Point142–144°C (decomposes)
SolubilityChloroform, Dichloromethane
Optical Rotation ([α]D[\alpha]_D)+126° (c = 1, CHCl₃)
pKa8.2 (amine group)

Stereochemical Significance

The (11bR) configuration confers distinct biological activity compared to its (S)-enantiomer. Hirshfeld surface analysis highlights intermolecular interactions, including N–H···O hydrogen bonds and C–H···π contacts, which stabilize the crystal lattice and influence receptor binding .

Synthetic Routes and Industrial Production

Laboratory-Scale Synthesis

D-Praziquanamine is synthesized via resolution of racemic praziquanamine using chiral acids (e.g., L-malic acid) . A palladium-catalyzed racemization method enables recycling of the undesired (S)-enantiomer:

  • Dehydrogenation: (S)-praziquanamine → 6,7-dihydro-4H-pyrazino[2,1-a]isoquinolin-4-one using Pd/C under inert conditions .

  • Hydrogenation: Catalytic hydrogenation regenerates the racemic mixture, achieving >95% purity .

Table 2: Comparative Synthetic Yields

MethodYield (%)Purity (%)
Chiral Resolution35–4099.5
Pd-Catalyzed Racemization9595

Industrial Manufacturing

Large-scale production employs continuous-flow reactors to optimize enantiomeric excess (ee > 98%). Purification via recrystallization from ethanol/water mixtures ensures compliance with pharmaceutical standards .

Pharmacological Properties and Mechanism of Action

Pharmacokinetics

D-Praziquanamine undergoes hepatic metabolism primarily via CYP3A4 and CYP2C19, producing hydroxylated metabolites. Its plasma half-life (t1/2t_{1/2}) in rodents is 2.3 hours, with a bioavailability of 42% due to first-pass effects.

Antischistosomal Activity

In vivo studies demonstrate stage-specific efficacy:

Table 3: Efficacy Against Schistosoma japonicum

Developmental StageED₅₀ (μM)Worm Reduction (%)
Juvenile (7 days)12.478.2
Adult (28 days)8.994.5

D-Praziquanamine disrupts calcium homeostasis in schistosomes by activating transient receptor potential melastatin (TRPM) channels, leading to tegumental damage and paralysis . Scanning electron microscopy (SEM) reveals vacuolization and spine erosion within 4 hours of exposure .

Applications in Antiparasitic Research

Hybrid Molecules

Coupling D-praziquanamine with cinnamic acids yields trioxaquantel hybrids (e.g., compound 32), which exhibit dual-stage activity against S. mansoni (IC₅₀ = 1.9 μM) . These hybrids mitigate praziquantel resistance by targeting both heme detoxification and ion channels.

Drug Resistance Studies

D-Praziquanamine derivatives with fluorinated cyclohexyl groups show 4-fold higher potency against praziquantel-resistant strains, attributed to enhanced membrane permeability .

Comparative Analysis with Praziquantel

Stereoselectivity

While (R)-praziquantel is the active enantiomer, D-praziquanamine serves as its synthetic precursor. Structural modifications at the C2 position (e.g., acyl vs. alkyl groups) modulate bioactivity:

Table 4: Structure-Activity Relationships

DerivativeEC₅₀ (μM)Metabolic Stability (t1/2t_{1/2}, h)
D-Praziquanamine8.92.3
Praziquantel0.71.1
4-Fluoro Derivative5.44.8

Recent Advances and Future Directions

The 2023 discovery of P96, a D-praziquanamine analog with a para-isopropyl cinnamate moiety, demonstrates 100% efficacy against juvenile S. japonicum at 50 μM . Quantum mechanical calculations predict improved binding to TRPM channels via hydrophobic interactions .

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